

Application Notes and Protocols for Uncaging Experiments with 395 nm Light

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A-395N

Cat. No.: B15602355

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photochemical uncaging is a powerful technique that provides precise spatial and temporal control over the release of bioactive molecules. By rendering a molecule of interest biologically inert with a photolabile "caging" group, researchers can trigger its release at a specific time and location using a focused light source. This method is invaluable for studying dynamic cellular processes, mapping neuronal circuits, and investigating drug-target interactions.

This document provides a detailed protocol for conducting uncaging experiments using a 395 nm light source. This near-ultraviolet wavelength is accessible with modern LED and laser systems and is effective for a variety of commonly used caged compounds. These notes will cover the selection of caged compounds, equipment setup, experimental procedures, and data interpretation, with a focus on applications in neuroscience and cell biology.

Caged Compounds for 395 nm Uncaging

The choice of caged compound is critical and depends on the biological question, the required release kinetics, and the photochemical properties of the caging group at 395 nm. While many traditional caged compounds were optimized for UV light around 350 nm, several exhibit significant absorption and can be efficiently uncaged at 395 nm.

Key Photochemical Parameters

The efficiency of uncaging is determined by two primary factors:

- Molar Extinction Coefficient (ϵ): This value represents the probability of a molecule absorbing a photon at a specific wavelength. A higher extinction coefficient at 395 nm means more efficient light absorption.
- Quantum Yield (Φ): This is the fraction of absorbed photons that result in the cleavage of the caging group. It represents the efficiency of the photochemical reaction itself.

The overall uncaging efficiency can be considered as the product of ϵ and Φ .

Commonly Used Caged Compounds

Below is a summary of commonly used caged compounds that are amenable to uncaging with light in the near-UV spectrum, including 395 nm. It is important to note that the optimal wavelength may differ, and efficiency at 395 nm should be considered.

Caged Compound	Bioactive Molecule	Caging Group	Typical One-Photon λ_{max} (nm)	Quantum Yield (Φ)	Molar Extinction Coefficient (ϵ) at λ_{max} ($M^{-1}cm^{-1}$)	Notes
MNI-Glutamate	L-Glutamate	4-Methoxy-7-nitroindolinyl	~336	0.065 - 0.085[1]	~4,500[1]	Widely used for neuroscience applications. Can be uncaged with violet lasers.[1] Antagonist at GABAA receptors at high concentrations.[2]
MDNI-Glutamate	L-Glutamate	4-Methoxy-5,7-dinitroindolinyl	~350	~0.5[1]	Not specified	Higher quantum yield than MNI-Glutamate, leading to more efficient uncaging. [1]

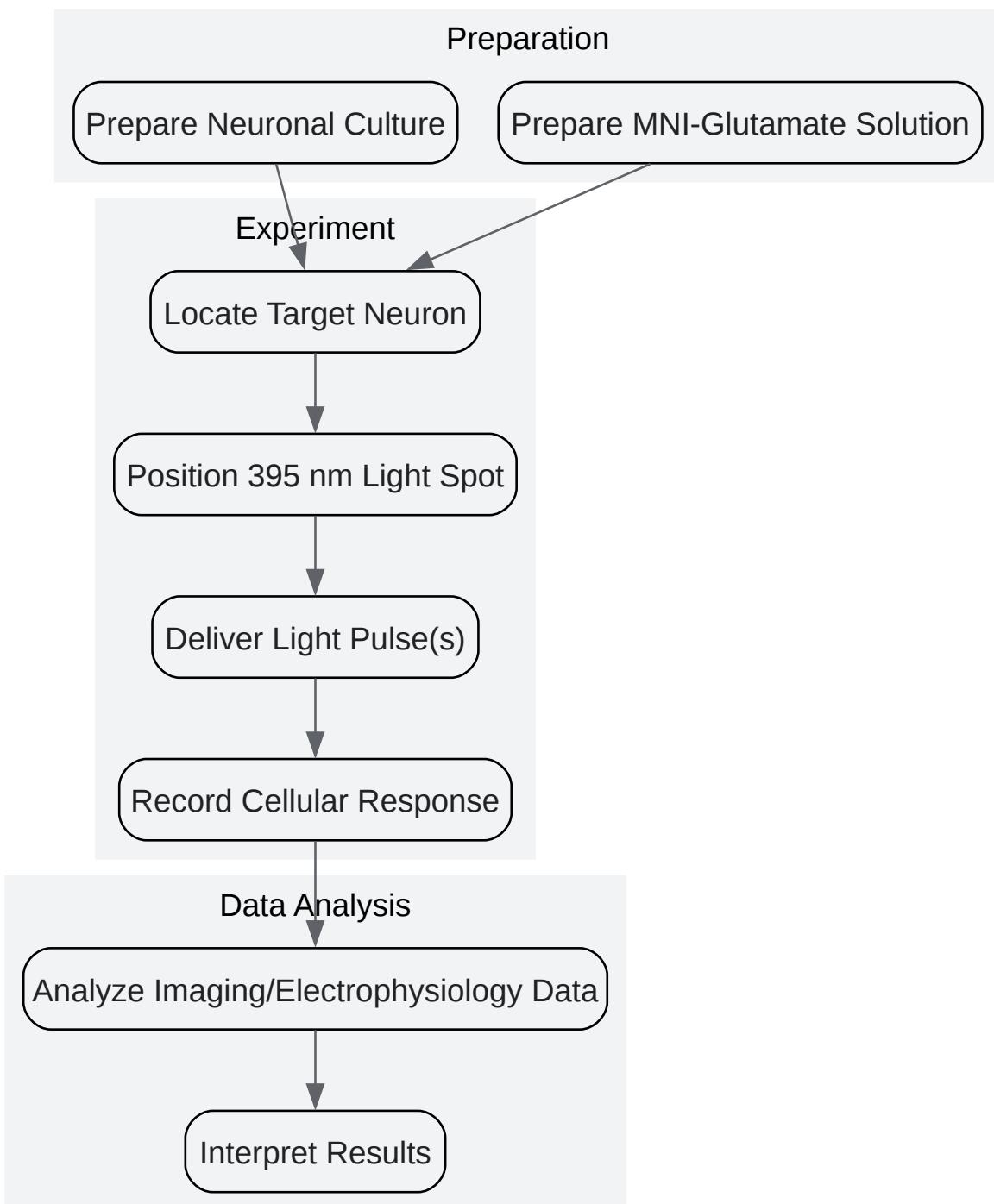
DMNB-caged compounds	Various (e.g., acids)	4,5-Dimethoxy-2-nitrobenzyl	~355	Varies with caged molecule	~5,000[3]	Photolysis can yield fluorescent byproducts, which may interfere with imaging.[4]
NPE-caged ATP	Adenosine Triphosphate	1-(2-Nitrophenyl)ethyl	~260	High (>0.5)	18,000[5] [6]	Although λ_{max} is lower, its broad absorption allows for uncaging with near-UV light.
DEAC450-caged compounds	Various (e.g., Glutamate, GABA)	7-Diethylamino-4-yl-methyl	~450	0.39 (for DEAC450-Glu)[7][8]	43,000[3] [7]	Optimized for longer wavelength (blue light), but has a secondary absorption peak in the near-UV, allowing for some uncaging with 395 nm light, although less efficient

than at its
 λ_{max} .^{[3][9]}

Experimental Protocol: Focal Uncaging of Glutamate in Neuronal Cultures

This protocol provides a general framework for focal uncaging of MNI-glutamate onto cultured neurons using a 395 nm LED light source coupled to a microscope.

Materials and Reagents


- Cultured neurons: (e.g., primary hippocampal or cortical neurons) plated on glass-bottom dishes.
- Recording solution: (e.g., HEPES-buffered saline)
- MNI-caged L-glutamate: (Tocris Bioscience or other supplier)
- Stock solution of MNI-glutamate: Prepare a 10-20 mM stock solution in the recording solution. This stock should be stored at -20°C in small, light-protected aliquots.
- Final concentration of MNI-glutamate: Dilute the stock solution in the recording solution to a final concentration of 200-500 μM for the experiment.

Equipment

- Inverted microscope: Equipped with epifluorescence and appropriate optics.
- 395 nm LED light source: (e.g., Thorlabs, Mightex) coupled to the microscope's epifluorescence port.
- Objective: High numerical aperture (NA) objective (e.g., 40x or 60x) for focusing the uncaging light.
- Digital camera: For imaging the cells.

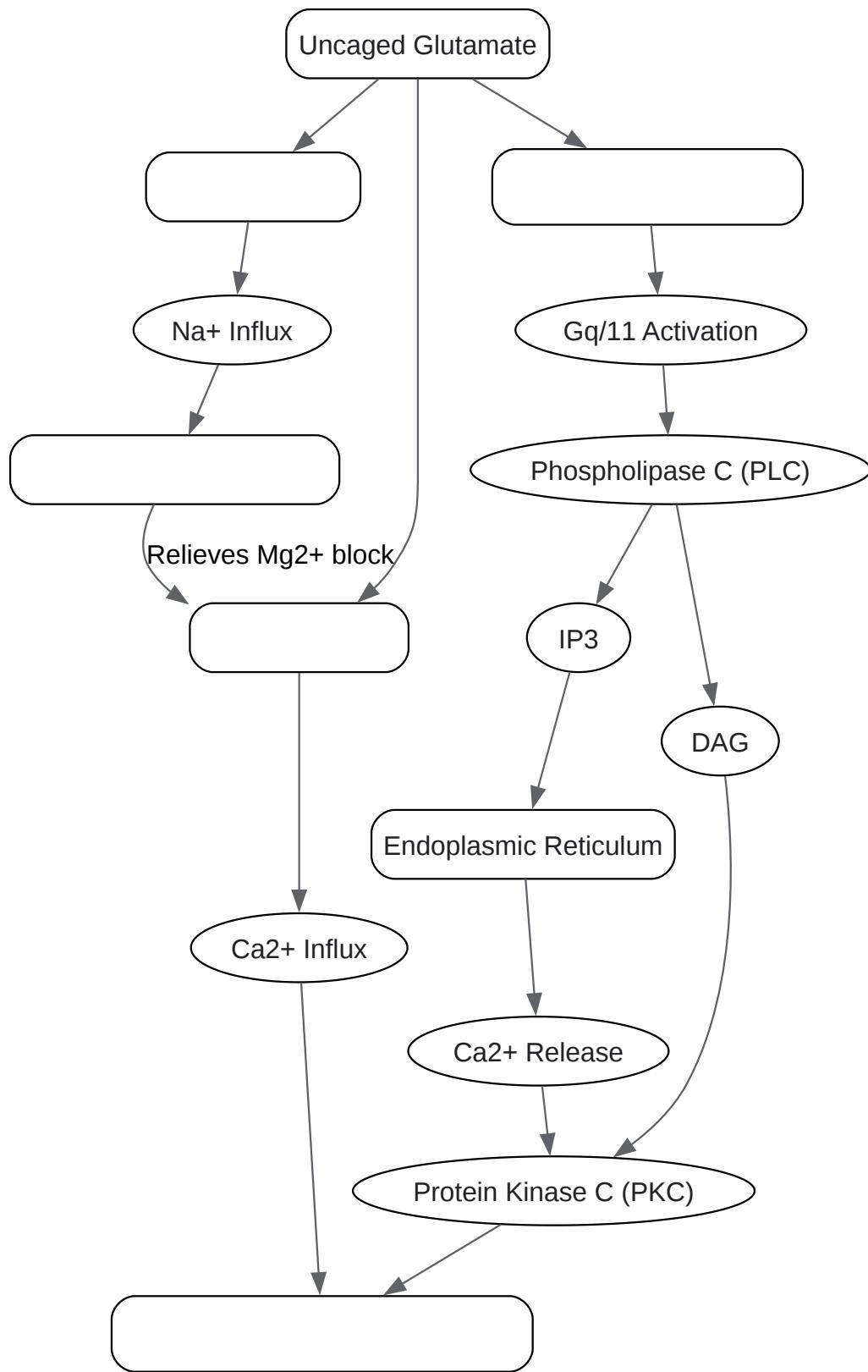
- Electrophysiology setup (optional): For recording neuronal activity (e.g., patch-clamp amplifier, electrodes).
- Software: For controlling the LED and acquiring images/electrophysiology data.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a 395 nm uncaging experiment.

Step-by-Step Procedure


- Prepare the experimental chamber:
 - Thaw an aliquot of the MNI-glutamate stock solution and dilute it to the final working concentration in pre-warmed recording solution. Protect the solution from light.
 - Replace the culture medium of the neuronal culture dish with the MNI-glutamate-containing recording solution.
 - Mount the dish on the microscope stage.
- Locate and focus on the target cell:
 - Using brightfield or DIC optics, locate a healthy neuron of interest.
 - If performing fluorescence imaging (e.g., calcium imaging), switch to the appropriate fluorescence channel to visualize the cell.
- Position the uncaging light spot:
 - Switch to the 395 nm light source at a very low power to visualize the uncaging spot.
 - Using the microscope's field diaphragm or a pinhole, adjust the size of the illuminated area to be as small as possible and position it adjacent to the neuronal process of interest (e.g., a dendritic spine).
- Set uncaging parameters:
 - Determine the appropriate light intensity and pulse duration. Start with a low intensity and short duration (e.g., 1-5 ms) and gradually increase until a biological response is observed. Typical power densities at the sample plane are in the range of mW/mm².

- Use the controlling software to set the desired pulse duration, frequency, and number of pulses.
- Perform the uncaging experiment:
 - Start recording the cellular response (e.g., calcium imaging or electrophysiological recording).
 - Trigger the 395 nm light pulse(s) to uncage glutamate at the desired location.
 - Record the response for a sufficient period to capture the full dynamics of the cellular event.
- Control experiments:
 - To ensure the observed response is due to uncaged glutamate, perform control experiments where light pulses are delivered in the absence of the caged compound.
 - To test for phototoxicity, deliver the same light stimulus to a region of the cell away from the area of interest.
- Data analysis:
 - Quantify the changes in the recorded signal (e.g., fluorescence intensity, postsynaptic current amplitude) in response to uncaging.
 - Compare the responses under different experimental conditions.

Signaling Pathway: Glutamate Receptor Activation

Uncaging of glutamate allows for the precise activation of its receptors, both ionotropic (iGluRs) and metabotropic (mGluRs), initiating downstream signaling cascades.

Glutamate Receptor Signaling Diagram

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathways activated by glutamate uncaging.[10][11][12]

Conclusion

Uncaging experiments using 395 nm light offer a versatile and accessible method for the precise delivery of bioactive compounds. By carefully selecting the appropriate caged molecule and optimizing the illumination parameters, researchers can gain valuable insights into a wide range of biological processes. The protocols and data presented here provide a solid foundation for designing and executing successful uncaging experiments. As with any advanced technique, careful controls and thorough data analysis are essential for robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 7. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbs.com [ijbs.com]

- 11. glutamate receptor signaling pathway Gene Ontology Term (GO:0007215) [informatics.jax.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Uncaging Experiments with 395 nm Light]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602355#protocol-for-uncaging-experiments-with-395-nm-light]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com